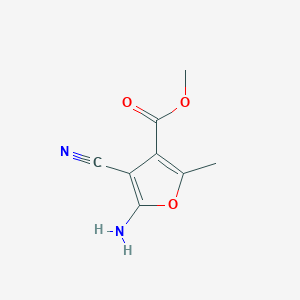

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Description

Historical Development in Furan-Based Research

Furan chemistry traces its origins to the 19th century, with Heinrich Limpricht’s isolation of furan in 1870 marking a pivotal milestone. Early studies focused on the structural elucidation and reactivity of the furan ring, driven by its unique electronic configuration. Unlike benzene, furan’s aromaticity arises from partial delocalization of the oxygen atom’s lone pairs, resulting in modest resonance energy (67 kJ/mol). This property renders furans more reactive toward electrophilic substitution, enabling functionalization at specific ring positions.

The mid-20th century saw furan derivatives gain prominence in industrial applications, particularly furfural-derived resins and solvents. However, the late 20th and early 21st centuries witnessed a paradigm shift toward pharmaceutical applications. For instance, furan-containing compounds like ranelic acid salts emerged as anti-osteoporotic agents, underscoring the therapeutic potential of functionalized furans. This compound epitomizes this evolution, combining electron-withdrawing (cyano) and electron-donating (amino) groups to modulate reactivity for targeted synthetic pathways.

Significance in Heterocyclic Chemistry

Heterocyclic compounds, particularly five-membered rings like furans, occupy a central role in organic synthesis due to their structural diversity and biological relevance. The furan ring in this compound serves as a scaffold for introducing multiple functional groups, enabling precise control over molecular interactions. Key features include:

This combination of substituents enables the compound to act as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. For example, its cyano and amino groups are pivotal in cycloaddition reactions, forming fused heterocycles with potential bioactivity.

Research Evolution and Current Trends

Recent advancements in green chemistry and biomass utilization have revitalized interest in furan derivatives. The global furfural derivatives market, valued at USD 13.17 billion in 2025, is projected to grow at a 7.7% CAGR, driven by demand for bio-based alternatives to petroleum-derived chemicals. This compound aligns with this trend, as its synthesis from renewable feedstocks (e.g., agricultural waste) reduces reliance on fossil fuels.

In pharmaceutical research, the compound’s utility is evident in patented synthetic routes. For instance, analogous furan esters serve as precursors to ranelic acid salts, which inhibit bone resorption in osteoporosis. Current studies also explore its role in synthesizing kinase inhibitors and antimicrobial agents, leveraging the furan ring’s ability to mimic biological motifs.

Structural Significance in Compound Libraries

The structural complexity of this compound makes it a valuable addition to combinatorial chemistry libraries. Its substituents enable diverse reactivity:

- Amino Group : Participates in Schiff base formation, enabling conjugation with aldehydes or ketones.

- Cyano Group : Undergo reduction to amines or serve as a nitrile precursor in heterocycle synthesis.

- Carboxylate Ester : Hydrolyzed to carboxylic acids for further functionalization or metal coordination.

These attributes facilitate the generation of structurally diverse analogs, accelerating drug discovery campaigns. For example, replacing the methyl group with bulkier alkyl chains could modulate lipid solubility, enhancing blood-brain barrier penetration in central nervous system-targeted therapies.

Properties

IUPAC Name |

methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-4-6(8(11)12-2)5(3-9)7(10)13-4/h10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXSYDRTLXASMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)N)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can then be methylated to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interactions. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₈N₂O₃ | 180.16 | Not reported | Furan, -NH₂, -CN, -CH₃, -COOCH₃ |

| Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | C₉H₁₀N₂O₃ | 194.19 | Not reported | Ethyl ester (-COOCH₂CH₃) instead of methyl |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | C₁₀H₉NO₂S | 223.25 | 20532-28-9 | Benzothiophene core, -NH₂, -COOCH₃ |

| Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate | C₉H₁₁N₃O₂S | 225.27 | 175202-32-1 | Thiophene, -NH₂, -CN, -N(CH₃)₂, -COOCH₃ |

Key Observations :

- Furan vs. Thiophene/Benzothiophene: Replacement of the furan oxygen with sulfur (thiophene) or fusion with a benzene ring (benzothiophene) alters electronic properties.

- Ester Group Variation : The ethyl ester derivative (C₉H₁₀N₂O₃) exhibits higher lipophilicity than the methyl analog, which may influence solubility and pharmacokinetics .

- Amino and Cyano Functionality: These groups enable nucleophilic substitution and cyclization reactions, critical for constructing fused heterocycles like pyrimidinones .

Key Observations :

- Cyclization Efficiency: The methyl and ethyl furan-3-carboxylates undergo smooth cyclization to pyrimidinones, a step critical for PI3Kα inhibitor development .

- Commercial Availability : Thiophene derivatives (e.g., C₉H₁₁N₃O₂S) are widely available through suppliers like J & K Scientific, indicating established synthetic routes .

Biological Activity

Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring with amino, cyano, and carboxylate functional groups, contributing to its reactivity and biological activity. The presence of these groups allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving Bcl-2 family proteins .

A specific study demonstrated that a related compound had an IC value of 38 nM against cancer cells sensitive to Bcl-2 inhibition, indicating that this compound may share similar mechanisms of action .

Antimicrobial Activity

The compound's furan structure is also associated with antimicrobial properties. Research has shown that furan derivatives can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death, making these compounds potential candidates for developing new antibiotics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.

- Enzyme Inhibition : It can inhibit critical enzymes such as DNA gyrase, disrupting bacterial DNA replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Study on Anticancer Properties

In a controlled study, this compound was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis markers observed at higher concentrations (15 mg/kg administered intravenously). The cleavage of PARP and caspase-3 proteins was noted, confirming the induction of apoptosis .

Study on Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated substantial inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step synthesis involving cyclization and functionalization is typical for substituted furans. For example, analogous compounds (e.g., ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate) are synthesized via condensation, followed by regioselective substitutions . Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to prevent side reactions. For instance, polar aprotic solvents like DMF may enhance cyano-group stability, while acidic conditions could risk hydrolysis of the ester moiety .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be utilized to confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify substituents (e.g., amino, cyano, methyl groups) via chemical shifts. For example, cyano groups typically show C shifts near 110–120 ppm .

- X-ray Crystallography : Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography. Phase annealing in SHELX-90 improves resolution for complex structures with multiple substituents .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization during the synthesis of multi-substituted furan derivatives like this compound?

- Methodological Answer : Competing reactivity at adjacent positions (e.g., C4 vs. C5 in the furan ring) complicates regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites, while steric hindrance from the 2-methyl group may direct substitutions to the less hindered C4 position . Experimental validation via HPLC-MS can monitor intermediate selectivity .

Q. How do solvent polarity and temperature impact the stability of the cyano and amino groups in this compound under different experimental conditions?

- Methodological Answer :

- Cyano Group Stability : In polar solvents (e.g., water or alcohols), the cyano group may hydrolyze to carboxylic acid under acidic/basic conditions. Kinetic studies via UV-Vis spectroscopy can track degradation rates .

- Amino Group Protection : The primary amine may require protection (e.g., Boc or Fmoc) during synthesis to prevent oxidation. Deprotection conditions (e.g., TFA for Boc) must balance efficiency with structural integrity .

Q. How can contradictory literature data on the thermodynamic properties of aryl furans be resolved?

- Methodological Answer : Discrepancies in melting points or solubility data often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphs, while recrystallization in solvents like ethyl acetate/hexane mixtures improves purity . Collaborative studies using standardized protocols (e.g., IUPAC guidelines) are critical for reconciling data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.